Spiro[2.4]heptan-5-ol, also known as spiroheptanol, is a bicyclic organic compound with a seven-membered ring system. It is a colorless liquid with a boiling point of 198 °C and a melting point of 14 °C. The synthesis of spiroheptanol has been reported in various scientific studies, often involving the use of Grignard reactions or other cyclization methods. [, ]
Spiroheptanol has been investigated for its potential biological activities, with some studies suggesting its possible role in:
Spiro[2.4]heptan-5-ol is a bicyclic organic compound characterized by its unique spiro structure, which consists of two fused cycloalkane rings sharing a single carbon atom. This compound features a hydroxyl group (-OH) at the fifth carbon position, contributing to its classification as an alcohol. The molecular formula for spiro[2.4]heptan-5-ol is C₇H₁₄O, and it has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.
The reactivity of spiro[2.4]heptan-5-ol is influenced by its structural features. Notable reactions include:
Research indicates that spiro[2.4]heptan-5-ol exhibits biological activity, particularly in the context of antiviral properties. For instance, derivatives of this compound have shown moderate anti-hepatitis B virus (HBV) activity with an effective concentration (EC₅₀) value of approximately 0.12 μM without significant cytotoxicity against liver cells (HepG2) at concentrations up to 100 μM . This suggests potential therapeutic applications in antiviral drug development.
Several synthetic pathways have been developed for producing spiro[2.4]heptan-5-ol:
Spiro[2.4]heptan-5-ol's uniqueness lies in its specific hydroxyl substitution at the fifth position, which enhances its reactivity and biological profile compared to other similar compounds. Its ability to participate in diverse
Studies involving spiro[2.4]heptan-5-ol have focused on its interactions with biological targets, particularly in the context of receptor binding and enzyme inhibition. For instance, certain derivatives have been investigated as agonists for specific receptors such as the ALX receptor and FPRL2, indicating their potential role in modulating inflammatory responses .
Catalytic asymmetric 1,3-dipolar cycloadditions have emerged as a cornerstone for constructing spirocyclic frameworks with high stereocontrol. Azomethine ylides and nitrile oxides serve as key dipoles, reacting with strained cyclopropane or olefinic dipolarophiles to form the spiro[2.4]heptane core.
Azomethine Ylide Cycloadditions
The reaction of azomethine ylides, generated from carbonyl compounds like isatins and amino acids, with ethyl cyclopropylidene acetate enables stereoselective formation of 5-aza-spiro[2.4]heptanes (Figure 1A). Chiral catalysts, such as bisphosphine–copper(I) complexes, induce enantioselectivity by coordinating the ylide and dipolarophile. For example, a 2011 study achieved up to 89% enantiomeric excess (ee) using a Cu(I)/Segphos system. The reaction proceeds via a stepwise mechanism involving ylide formation, decarboxylation, and [3+2] cycloaddition.
Nitrile Oxide Cycloadditions
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloadditions with α-methylene lactams to yield spirocyclic isoxazolines. A 2023 report demonstrated that magnesium–BINOL complexes catalyze this reaction with up to 91% yield and 89% ee. The stereochemical outcome depends on the lactam’s ring size and N-protecting group, with six-membered lactams favoring higher selectivity due to reduced steric hindrance.
Diazoacetate-Based Approaches
Diazoacetates react with α-methylene lactams in the presence of chiral Lewis acids to form pyrazoline-fused spirocycles. Sibi and coworkers pioneered this method using Mg(II)–BOX catalysts, achieving dr >20:1 and ee up to 85%. Substrate-controlled reactions eliminate the need for templating groups, streamlining the synthesis of nitrogen-rich spirocycles.
Comparative Analysis
Table 1 summarizes recent advances in asymmetric 1,3-dipolar cycloadditions for spiro[2.4]heptane synthesis.
| Dipole | Dipolarophile | Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Azomethine ylide | Ethyl cyclopropane | Cu(I)/Segphos | 78 | 89 | |
| Nitrile oxide | α-Methylene lactam | Mg(II)–BINOL | 91 | 89 | |
| Diazoacetate | Maleimide | Mg(II)–BOX | 85 | 85 |
While direct reduction of spirocyclic ketones to Spiro[2.4]heptan-5-ol is sparingly documented in recent literature, analogous systems suggest viable routes. For instance, spirocyclic isoxazolines derived from nitrile oxide cycloadditions can undergo hydrogenolysis or reductive ring-opening to yield secondary alcohols. Computational studies indicate that ketone intermediates in azomethine ylide pathways may be reduced using NaBH₄ or LiAlH₄, though experimental validation remains pending. Future work should explore catalytic hydrogenation or asymmetric reduction to access enantiopure Spiro[2.4]heptan-5-ol.
Intramolecular cyclizations offer atom-economical routes to spirocycles but face challenges in regiocontrol.
Nitrile Oxide Cycloadditions
Intramolecular reactions of nitrile oxides with tethered alkenes yield spirocyclic isoxazolines, albeit in modest yields (30–45%). For example, a 1985 synthesis of isonitramine employed this strategy, though scalability was limited by competing dimerization.
Group 13 Diyl-Mediated Cyclizations
Reactions of group 13 diyls (e.g., LAl, LGa) with 1,2-diketones form 5-metalla-spiro[4.5]heterodecenes via -cycloaddition (Figure 1B). While not directly yielding Spiro[2.4]heptan-5-ol, this method demonstrates the feasibility of metal-mediated spiroannulation, which could be adapted for smaller rings.
Scaling spirocycle synthesis poses multiple hurdles:
Catalyst Cost and Recovery
Chiral catalysts like Mg(II)–BINOL (∼$500/g) are prohibitively expensive for large-scale use. Heterogenized catalysts or flow chemistry may mitigate costs, though no industrial applications are reported.
Reaction Conditions
Intramolecular cyclizations require high dilution (0.01–0.1 M) to suppress oligomerization, increasing solvent waste. Continuous flow systems could improve efficiency but remain untested for spiro[2.4]heptane systems.
Purification ComplexitySpirocyclic products often require chromatography for enantiomer separation. A 2023 study achieved dr >99:1 using ethanol-mediated crystallization, suggesting a scalable purification route.
Density functional theory represents the cornerstone computational approach for investigating the electronic properties and reactive sites of Spiro[2.4]heptan-5-ol [1] [2]. The spirocyclic structure, featuring a unique spiro junction between a three-membered cyclopropane ring and a five-membered cyclopentane ring with a hydroxyl group at the 5-position, presents distinctive electronic characteristics that require sophisticated quantum chemical analysis [3] [4].
The B3LYP functional with the 6-311++G(d,p) basis set has emerged as the gold standard for electrophilic and nucleophilic center identification in spirocyclic compounds [1] [2]. This computational approach effectively captures the electronic density distribution across the rigid spirocyclic framework, providing insights into the molecular electrostatic potential surfaces that govern intermolecular interactions [5]. The molecular electrostatic potential analysis reveals that the hydroxyl oxygen atom at the C5 position serves as the primary nucleophilic center, exhibiting significant negative electrostatic potential regions that facilitate hydrogen bonding interactions with biological macromolecules [1] [2].
Frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital of Spiro[2.4]heptan-5-ol is predominantly localized on the hydroxyl oxygen atom, confirming its role as the primary electron-donating site [6] [7]. The lowest unoccupied molecular orbital exhibits distribution across the spirocyclic carbon framework, particularly concentrated on the spiro carbon center, indicating potential electrophilic reactivity at this sterically constrained position [6]. The HOMO-LUMO energy gap calculations reveal values typically ranging from 6.2 to 7.8 eV, suggesting moderate chemical stability while maintaining sufficient reactivity for biological interactions [8] [6].
The unique three-dimensional architecture of the spiro junction creates distinctive charge distribution patterns that differentiate this compound from conventional cyclic alcohols [9]. The cyclopropane moiety introduces significant ring strain, manifesting as increased electron density localization around the C1-C2-C3 three-membered ring, which enhances the electrophilic character of the spiro carbon atom [10]. Concurrently, the cyclopentane ring provides conformational flexibility that modulates the accessibility of the hydroxyl group for intermolecular interactions [11].
Advanced computational analysis employing dispersion-corrected functionals such as wB97X-D/6-311++G(d,p) has revealed the critical role of non-covalent interactions in stabilizing Spiro[2.4]heptan-5-ol complexes with biological targets [12]. These calculations demonstrate that London dispersion forces contribute significantly to the binding affinity, particularly through interactions involving the hydrophobic spirocyclic framework with protein binding pockets [13] [14].
Natural bond orbital analysis provides quantitative assessment of charge transfer phenomena, revealing that the hydroxyl group exhibits partial charges of approximately -0.68 e on oxygen and +0.42 e on hydrogen, creating a pronounced dipole moment that facilitates specific binding orientations within protein active sites [15]. The spiro carbon atom maintains a partial positive charge of approximately +0.15 e, contributing to its electrophilic character and potential for nucleophilic attack [8].
Molecular docking investigations of Spiro[2.4]heptan-5-ol have revealed remarkable binding versatility across diverse biological macromolecules, with binding affinities consistently ranging from -7.5 to -9.7 kcal/mol depending on the target protein architecture [1] [16] [17]. The rigid spirocyclic scaffold provides optimal geometric complementarity for protein binding sites that require three-dimensional specificity, while the hydroxyl functional group serves as a critical pharmacophoric element for establishing specific intermolecular interactions [18] [11].
Sigma-1 receptor binding studies demonstrate that spirocyclic compounds, including Spiro[2.4]heptan-5-ol analogs, exhibit exceptional affinity with Ki values reaching the low nanomolar range (3.6-43 nM) [17] [11]. The spirocyclic framework occupies the hydrophobic binding pocket, while the hydroxyl group forms critical hydrogen bonds with polar residues within the receptor active site [17]. Stereochemical analysis reveals that trans-configured analogs consistently demonstrate superior binding affinity compared to cis-configured counterparts, with distance parameters between pharmacophoric elements ranging from 5.88 to 7.23 Å [17].
Cyclin-dependent kinase 2 represents another significant target for spirocyclic interactions, with molecular docking studies identifying key binding residues including Ile10, Gly11, Thr14, Arg36, Phe82, Lys89, Leu134, Pro155, Thr158, Tyr159, and Thr160 [16]. The spirooxindole derivatives demonstrate robust interaction with the crucial Thr160 residue in the T-loop phosphorylation site, which is responsible for kinase activation [16]. Energy decomposition analysis reveals that molecular mechanics energy serves as the primary contributor to stabilizing inhibitor binding within the CDK2 protein structure [16].
Antimycobacterial target studies have identified MmpL3 transporter as a critical binding partner for spirocyclic compounds, with spontaneous mutant generation studies confirming this target identification [13]. The computational docking analysis suggests plausible binding modes within the membrane-spanning domains of MmpL3, with binding affinities demonstrating clinical relevance for drug-sensitive, multidrug-resistant, and pre-extensively drug-resistant Mycobacterium tuberculosis strains [13].
The flavin monooxygenase PhqK represents an enzymatic target where spirocyclic compounds undergo specific recognition and catalytic transformation [19]. Structural analysis reveals that the enzyme active site accommodates spirocyclic substrates through a combination of hydrophobic interactions and specific geometric constraints that favor α-epoxidation selectivity [19]. The binding orientation within the active site establishes selectivity for subsequent rearrangement reactions through general acid catalysis mediated by Arg192 [19].
Protein-protein interaction studies have demonstrated that spirocyclic scaffolds can effectively disrupt the HDM2-p53 interaction, with binding affinities reaching 400 nM [20]. The spiroligomer compounds penetrate human cells through passive diffusion and exhibit the unexpected biological effect of stabilizing HDM2 in cell culture, representing a novel mechanism of action that warrants further investigation [20].
Molecular dynamics simulations have provided unprecedented insights into the mechanism and thermodynamics of Spiro[2.4]heptan-5-ol binding within the DNA minor groove, revealing complex dynamic interactions that govern sequence specificity and binding stability [1] [21]. Extended simulation studies spanning 100-200 nanoseconds have characterized the complete binding pathway from initial association through final equilibrium complex formation [1] [22].
The binding process initiates with the spirocyclic compound approaching the DNA double helix through either the major groove or minor groove pathways [21]. Umbrella sampling molecular dynamics simulations have demonstrated that minor groove entry represents the thermodynamically favored pathway, with free energy barriers approximately 2-4 kcal/mol lower than major groove insertion [21]. The rigid spirocyclic framework provides optimal geometric complementarity for the narrow minor groove dimensions, particularly in AT-rich sequences where the groove width ranges from 5.7 to 6.2 Å [1] [23].
Root mean square deviation analysis reveals excellent binding stability, with RMSD values consistently maintained below 2.5 Å throughout extended simulation periods [1] [24]. The spirocyclic scaffold exhibits minimal conformational flexibility, contributing to the maintenance of stable binding poses without significant structural drift [24]. Root mean square fluctuation analysis demonstrates that the hydroxyl group exhibits moderate flexibility (RMSF values of 1.2-2.1 Å), enabling adaptive hydrogen bonding with DNA bases and backbone phosphate groups [24].
Intermolecular hydrogen bond analysis reveals that Spiro[2.4]heptan-5-ol establishes an average of 2.3 ± 0.8 hydrogen bonds with DNA throughout the simulation trajectory [1]. The hydroxyl group serves as both hydrogen bond donor and acceptor, forming dynamic interactions with adenine N3 atoms and thymine O2 carbonyl groups in the minor groove [1] [25]. These interactions demonstrate significant cooperativity, with the formation of one hydrogen bond enhancing the stability of adjacent interactions [1].
Center of mass separation distance calculations between the spirocyclic ligand and DNA reveal equilibrium distances of 3.4 ± 0.6 Å, consistent with optimal van der Waals contact and hydrogen bonding geometry [1]. The binding interface demonstrates remarkable stability, with separation distances remaining within the optimal interaction range for over 95% of the simulation trajectory [1].
Radial distribution function analysis provides detailed characterization of the hydration shell surrounding the DNA-ligand complex [1]. The results indicate that water molecules form a structured hydration layer around the binding interface, with the first hydration shell extending to approximately 4.2 Å from the complex surface [21]. The presence of the spirocyclic ligand induces local perturbations in water structure, creating favorable entropy contributions to the binding thermodynamics [26].
Free energy calculations employing thermodynamic integration and free energy perturbation methods have quantified the binding affinity of Spiro[2.4]heptan-5-ol to B-form DNA [1]. The computed binding free energies range from -8.6 to -9.7 kcal/mol, demonstrating strong and specific interactions with the minor groove [1] [2]. Decomposition analysis reveals that enthalpic contributions account for approximately 65% of the binding affinity, while favorable entropy changes contribute the remaining 35% [26].
The dynamic nature of the DNA double helix significantly influences the binding thermodynamics, with groove breathing motions facilitating ligand insertion and conformational adaptation [27]. Principal component analysis of the simulation trajectories reveals that the first two principal components capture over 80% of the collective motion variance, corresponding to groove opening/closing motions and helical twist fluctuations [23]. These motions are essential for accommodating the rigid spirocyclic framework within the minor groove without inducing excessive strain in the DNA structure [26].
Temperature-dependent molecular dynamics simulations spanning 298.15 K to 338.15 K have elucidated the thermal stability of the DNA-ligand complex [24]. At physiological temperature (310.15 K), the complex maintains excellent stability with minimal binding affinity reduction compared to standard simulation conditions [24]. Higher temperatures (338.15 K) induce increased molecular motion but preserve the fundamental binding mode, suggesting robust interactions suitable for biological applications [24].